

Technical Guide: Physicochemical Properties of Chlorinated DimethylNicotinic Acid Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-4,6-dimethylNicotinic acid**

Cat. No.: **B182493**

[Get Quote](#)

Disclaimer: Comprehensive physical property data for the specific compound **2-Chloro-4,6-dimethylNicotinic acid** is not readily available in public chemical databases. This guide presents data for structurally similar and well-documented analogs: 2-Chloro-4-methyl-nicotinic acid and 2,5-Dichloro-4,6-dimethylNicotinic acid. This information is intended for researchers, scientists, and drug development professionals to provide a comparative technical overview.

Core Physical Properties

The following table summarizes the key physical and chemical properties of two known analogs of the requested compound. These properties are essential for understanding the compound's behavior in various experimental and development settings.

Property	2-Chloro-4-methyl-nicotinic acid	2,5-Dichloro-4,6-dimethylNicotinic acid
CAS Number	142266-63-5 [1] [2] [3] [4] [5]	142266-66-8
Molecular Formula	C ₇ H ₆ ClNO ₂ [1] [5]	C ₈ H ₇ Cl ₂ NO ₂
Molecular Weight	171.58 g/mol [2] [5]	220.05 g/mol
IUPAC Name	2-chloro-4-methylpyridine-3-carboxylic acid [1]	2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid

Note: Data for 2,5-Dichloro-4,6-dimethylnicotinic acid is sourced from chemical supplier catalogs and databases, which typically do not provide detailed experimental protocols for public dissemination.

Experimental Protocols

Due to the absence of specific experimental literature for the target compound, this section provides a generalized protocol for a fundamental physical property determination: melting point. This method is broadly applicable to crystalline organic acids.

2.1. Determination of Melting Point (Capillary Method)

This protocol outlines a standard laboratory procedure for determining the melting point range of a solid organic compound.

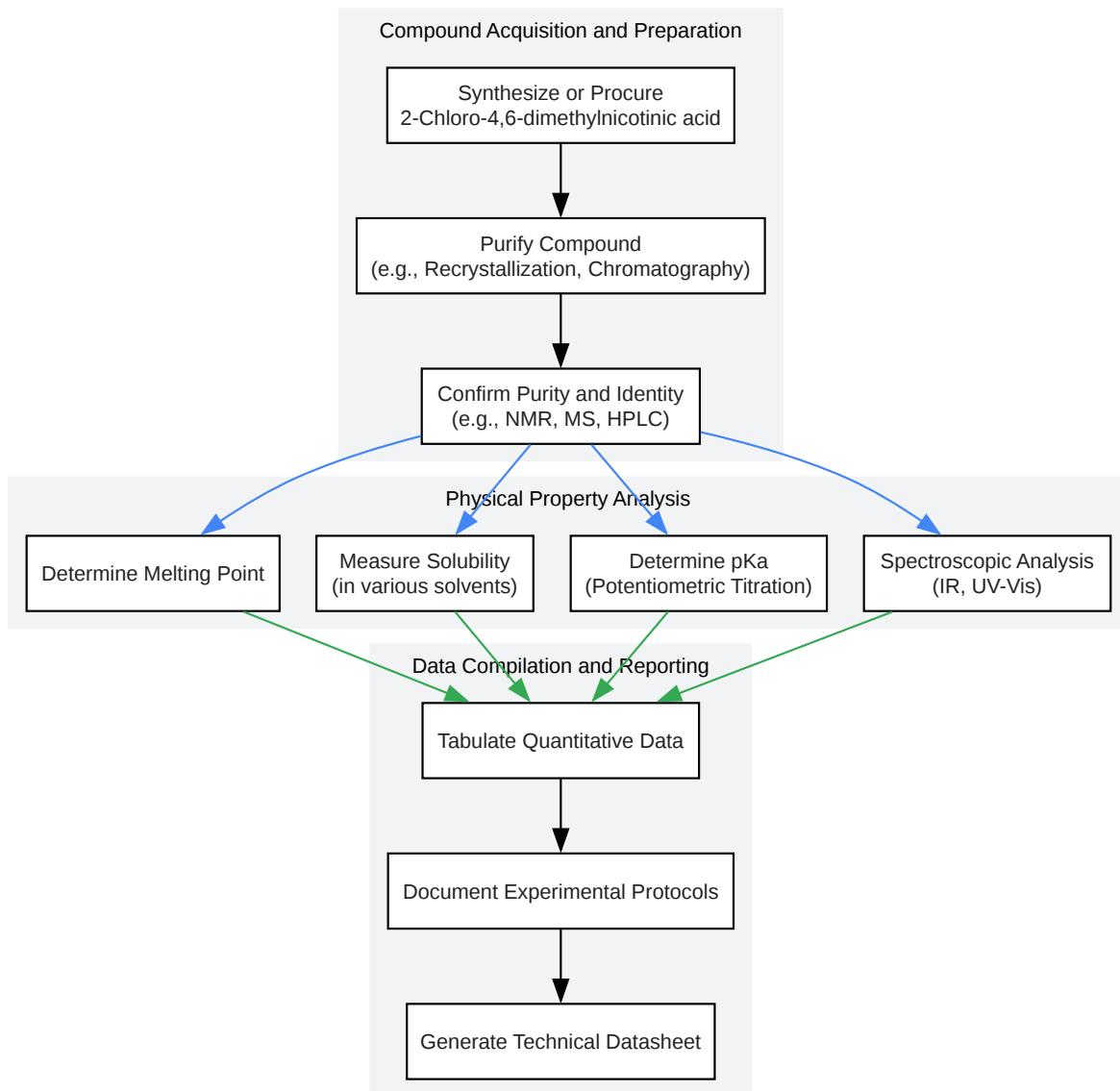
Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

- Dry, finely powdered sample of the nicotinic acid derivative
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.
- **Capillary Tube Packing:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end gently on a


hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus.
- **Heating Rate:** Set the initial heating rate to a rapid setting to approach the expected melting point quickly. Based on analogous compounds like 2-Chloronicotinic acid (Melting Point: 176-178 °C with decomposition), a preliminary rapid heating to ~160°C is appropriate.[6][7][8]
- **Melting Point Determination:** Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- **Observation:** Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- **Decomposition:** For nicotinic acid derivatives, it is common to observe decomposition (darkening of the sample) at or near the melting point.[6][7][8] Any visual changes such as charring or gas evolution should be noted.

Diagrams and Workflows

3.1. Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for characterizing the physical properties of a novel or uncharacterized chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a chemical compound.

3.2. Signaling Pathways

A diagram for signaling pathways involving **2-Chloro-4,6-dimethylnicotinic acid** cannot be provided at this time. A thorough search of scientific literature and databases did not yield any information on the biological activity or mechanism of action for this specific compound. Research into the biological effects of this molecule would be required to elucidate any potential signaling pathway involvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 2-Chloro-4-methyl-nicotinic acid | 142266-63-5 [sigmaaldrich.com]
- 3. 2-CHLORO-4-METHYL-NICOTINIC ACID [allbiopharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. scbt.com [scbt.com]
- 6. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 7. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 8. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Chlorinated Dimethylnicotinic Acid Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182493#2-chloro-4-6-dimethylnicotinic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com